molecular formula C9H11BrN2O5 B1664581 N-Succinimidyl 3-(Bromoacetamido)propionate CAS No. 57159-62-3

N-Succinimidyl 3-(Bromoacetamido)propionate

Cat. No.: B1664581
CAS No.: 57159-62-3
M. Wt: 307.1 g/mol
InChI Key: WGMMKWFUXPMTRW-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinimidyl 3-(Bromoacetamido)propionate is unique due to its specific reactivity with nucleophiles and its ability to form stable covalent bonds. This makes it particularly useful in applications requiring precise and stable bioconjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMMKWFUXPMTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403560
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57159-62-3
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimidyl 3-(bromoacetamido)propionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of β-bromoacetylβ-alanine (21.00 g, 100 mmol) and N-hydroxysuccinimide (13.01 g, 113 mmol) in 2-propanol (280 mL) at room temperature was added 1,3-diisopropyl-carbodiimide (16.0 mL, 101 mmol). After 8-10 min, oily precipitation of the product began, and the walls of the container were scratched to induce crystallization. The mixture was allowed to stand 1 h at room temperature and overnight at 4° C. The crystals were collected, washed with 2-propanol (30 mL), and redissolved in 2-propanol (200 mL brought to reflux). After an overnight stand at 4° C., the crystals were collected, washed with 2-propanol then hexane, and dried under vacuum/CaCl2. Yield, 22.9 g (74.6% of theory) mp 107°-110.5° C. [lit. (23) 104°-106° C.]; 1H NMR (DMSO-d6) δ2.80 ppm (s, 4H, α"), 2.82 (t, 2H, α), 3.64 (q, 2H, β), 3.82 (s, 2H, α'), 7.03 (br, NH; 13C NMR (CDCl3), δ25.62 (α"), 28.67 (α'), 31.39 (α), 35.65 (β), 166.20 (Ac C=O), 167.30,169.06 (C= O, s). Anal. Cald for C9H11BrN2O5 : C, 35.20; H, 3.61; N, 9.12; Br, 26.02. Found: C, 35.74; H 3.83; N, 9.20; Br, 26.12.
Name
β-bromoacetylβ-alanine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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